2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide, also known as FMIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Scientific Research Applications
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide has shown promising results in various scientific research applications. One of the most notable applications is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to involve the regulation of various signaling pathways in cells. This compound has been shown to modulate the activity of proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide is its high purity and high yield synthesis method. This allows for consistent and reliable results in lab experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide. One area of interest is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy and minimal toxicity. Other future directions include investigating the potential of this compound as an anti-inflammatory agent and exploring its potential in other therapeutic areas.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, particularly in the areas of cancer and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 3-formyl-2-methylindole and N-methyl-N-phenylacetamide in the presence of a catalyst. This method has been extensively studied and optimized to yield high purity and high yield of this compound.
properties
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-17(13-22)16-10-6-7-11-18(16)21(14)12-19(23)20(2)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRKWJLBPZPYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.